
3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the research on related quinoline derivatives offers insights into the chemical and biological properties that could be relevant to "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline".
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde, a related compound, involves the introduction of a benzoyl group at the 3-position of the quinoline ring . Similarly, novel quinoline-3-carbaldehyde hydrazones with various substituents have been synthesized and characterized . These methods could potentially be adapted for the synthesis of "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline" by introducing the appropriate benzenesulfonyl and methylpiperidinyl groups at the respective positions on the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a benzotriazole moiety in quinoline-3-carbaldehyde hydrazones has been shown to significantly affect their cytotoxic properties . Similarly, the substitution pattern on the quinoline ring, such as the introduction of a benzoyl group at the 1-position, can influence the apoptosis-inducing activity of the compounds . The molecular structure of "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline" would likely exhibit unique interactions with biological targets due to the presence of the benzenesulfonyl and methylpiperidinyl substituents.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity modulation. The reactivity of the quinoline ring allows for the introduction of different substituents that can enhance the compound's properties. For instance, the synthesis of hybrid compounds containing quinoline and p-tolylsulfonamide moieties has led to potent inhibitors of acetylcholinesterase and butyrylcholinesterase . The chemical reactivity of "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline" would be an important aspect to consider for further functionalization and optimization of its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of a 1,2,4-triazole or benzotriazole ring in quinoline-3-carbaldehyde hydrazones affects their chemical stability and cytotoxic properties . The novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives have shown promising antibacterial and antioxidant activities, which are related to their chemical structure . The physical and chemical properties of "3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline" would need to be characterized to understand its potential as a therapeutic agent.
properties
IUPAC Name |
3-(benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-8-7-13-23(15-16)21-18-11-5-6-12-19(18)22-14-20(21)26(24,25)17-9-3-2-4-10-17/h2-6,9-12,14,16H,7-8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBKZBVGWRUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

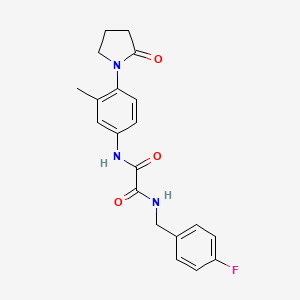
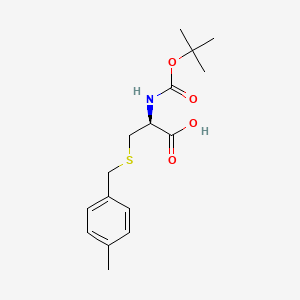
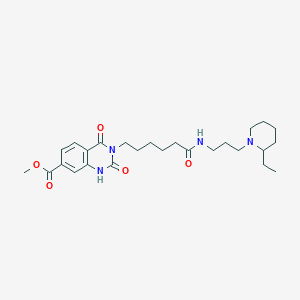
![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)
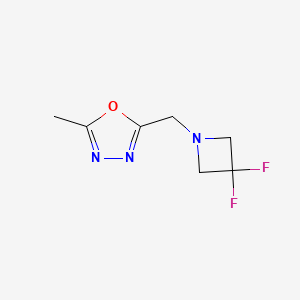
![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)
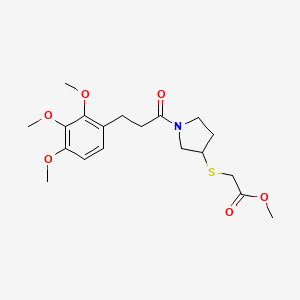
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)
![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)
![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)
![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)